In standard immunoassays such as Western blotting, ELISA, and immunohistochemistry, antibodies are typically diluted in buffered solutions like Tris-Buffered Saline with Tween 20 (TBS-T) or Phosphate-Buffered Saline (PBS-T). These conventional diluents are intended to provide a stable chemical environment for the antibody-antigen binding reaction. The primary goal is to achieve specific signal detection while minimizing non-specific background, but performance can be limited, especially for low-abundance targets or with high-background antibody lots.
Relying solely on generic buffers like PBS-T or TBS-T for antibody dilution often fails in scenarios requiring high sensitivity. For low-abundance or weakly immunogenic proteins, these standard diluents may result in signals that are too faint to detect or are obscured by high background noise. This forces researchers to use excessive concentrations of expensive primary antibodies to generate a usable signal, increasing costs and the risk of non-specific binding. Signal Enhancer Hikari is a specialized antibody diluent formulation engineered to overcome these limitations by actively promoting the antigen-antibody reaction, a function not present in simple buffered solutions.
In a Western blot analysis of Rat cortical primary neurons for the protein Rac1, diluting the primary (1:1,000) and secondary (1:2,500) antibodies in Signal Enhancer Hikari produced a clear, detectable signal. When the same experiment was performed using a conventional PBS-T diluent, no signal was detected for the target protein.
| Evidence Dimension | Protein Band Detection |
| Target Compound Data | Clear signal detected |
| Comparator Or Baseline | Conventional PBS-T diluent: No signal detected |
| Quantified Difference | Qualitative shift from non-detection to detection |
| Conditions | Western blot for Rac1 in rat cortical primary neuron lysate. Primary Ab: Anti-Rac1 (1:1,000), Secondary Ab: Anti-Mouse IgG-HRP (1:2,500). Detection via ECL. |
This demonstrates the ability to successfully detect low-expression proteins where standard, cost-effective methods completely fail, preventing the need for protocol redevelopment or sample enrichment.
When detecting phosphorylated JNK (pJNK) in Mouse Embryonic Fibroblast (MEF) lysate, using Signal Enhancer Hikari as the antibody diluent resulted in clear signal enhancement and simultaneous background suppression compared to the conventional method using TBS-T. The blot shows a stronger specific band for pJNK and a reduction in visible non-specific bands when using Hikari.
| Evidence Dimension | Signal Strength and Background |
| Target Compound Data | Clear signal enhancement and background suppression |
| Comparator Or Baseline | Conventional TBS-T diluent: Weaker signal with higher background |
| Quantified Difference | Visual improvement in signal-to-noise ratio |
| Conditions | Western blot for pJNK in MEF lysate. Primary Ab: Anti-pJNK (1:1,000), Secondary Ab: Anti-rabbit IgG-HRP (1:5,000). Detection via SuperSignal West Pico. |
A higher signal-to-noise ratio increases confidence in results, improves quantification accuracy, and produces publication-quality data without extensive optimization.
Across various applications including Western blotting and ELISA, substituting conventional diluents with Signal Enhancer Hikari is documented to increase signal intensity by a factor ranging from several-fold to over ten-fold. This level of signal amplification allows for significantly higher antibody dilutions while maintaining or exceeding the signal strength of standard protocols.
| Evidence Dimension | Signal Intensity Fold-Increase |
| Target Compound Data | Several-fold to >10-fold increase |
| Comparator Or Baseline | Signal from conventional diluents (e.g., PBS-T, TBS-T) |
| Quantified Difference | Up to a >10x increase in signal strength |
| Conditions | General use in Western blotting and ELISA across various antibody-antigen pairs. |
This directly translates to lower procurement costs by reducing the consumption of expensive and often precious primary antibodies per experiment.
For targets such as transcription factors, signaling pathway components, or post-translationally modified proteins that are difficult to detect with standard Western blot protocols. The demonstrated ability to produce a signal where PBS-T fails makes it the right choice for challenging detection assays.
In workflows that use expensive, custom-made, or limited-supply primary antibodies. The capacity to increase signal intensity by up to 10-fold or more allows for higher antibody dilutions, extending the usable life of a vial and significantly reducing the long-term cost per blot.
When generating quantitative Western blot data where high signal-to-noise is critical. By suppressing non-specific background signals, Hikari provides cleaner blots that are more suitable for densitometric analysis and meet the high standards required for publication.
For ELISA-based screening assays where maximizing sensitivity is key to identifying hits. The enhanced signal allows for the detection of subtle effects or the use of lower sample/reagent volumes, improving the efficiency and economy of the screening process.